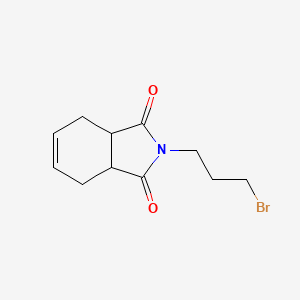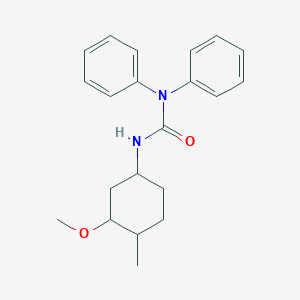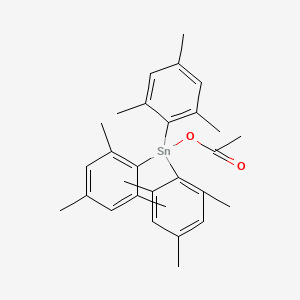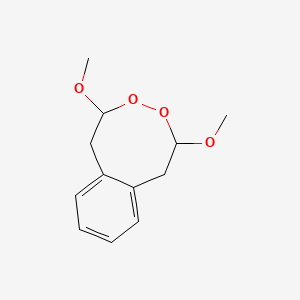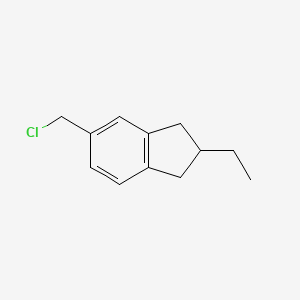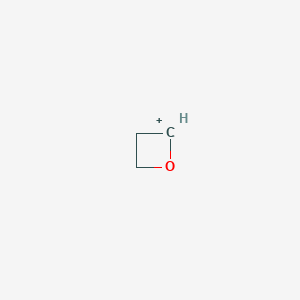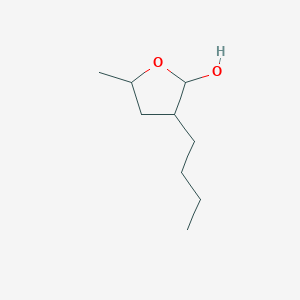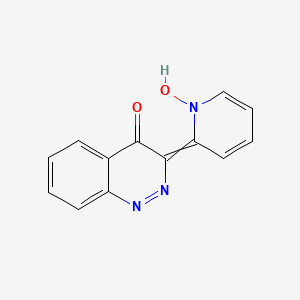
3-(1-Hydroxypyridin-2(1H)-ylidene)cinnolin-4(3H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(1-Hydroxypyridin-2(1H)-ylidene)cinnolin-4(3H)-one: is a heterocyclic compound that features both pyridine and cinnoline moieties. Compounds containing these structures are often of interest due to their potential biological activities and applications in medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-(1-Hydroxypyridin-2(1H)-ylidene)cinnolin-4(3H)-one typically involves the condensation of a pyridine derivative with a cinnoline precursor. The reaction conditions may include the use of a base to facilitate the formation of the ylidene linkage.
Industrial Production Methods: Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound may undergo oxidation reactions, particularly at the hydroxypyridine moiety.
Reduction: Reduction reactions could target the ylidene linkage or the cinnoline ring.
Substitution: Electrophilic or nucleophilic substitution reactions may occur at various positions on the pyridine or cinnoline rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like halogens for electrophilic substitution or organometallic reagents for nucleophilic substitution.
Major Products: The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde derivative, while reduction could produce a fully saturated compound.
Applications De Recherche Scientifique
Chemistry: The compound may be used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals.
Biology: In biological research, derivatives of this compound might be studied for their potential as enzyme inhibitors or receptor modulators.
Medicine: Medicinal chemistry applications could include the development of new drugs targeting specific diseases, leveraging the unique structural features of the compound.
Industry: In industrial applications, the compound might be used in the synthesis of dyes, pigments, or other materials requiring specific chemical properties.
Mécanisme D'action
The mechanism of action for compounds like 3-(1-Hydroxypyridin-2(1H)-ylidene)cinnolin-4(3H)-one would depend on its specific interactions with biological targets. This could involve binding to enzymes or receptors, altering their activity and leading to a therapeutic effect.
Comparaison Avec Des Composés Similaires
- 3-(1-Hydroxypyridin-2(1H)-ylidene)quinolin-4(3H)-one
- 3-(1-Hydroxypyridin-2(1H)-ylidene)benzimidazol-4(3H)-one
Uniqueness: The uniqueness of 3-(1-Hydroxypyridin-2(1H)-ylidene)cinnolin-4(3H)-one lies in its specific combination of pyridine and cinnoline structures, which may confer distinct biological activities and chemical reactivity compared to similar compounds.
Propriétés
Numéro CAS |
60928-32-7 |
|---|---|
Formule moléculaire |
C13H9N3O2 |
Poids moléculaire |
239.23 g/mol |
Nom IUPAC |
3-(1-hydroxypyridin-2-ylidene)cinnolin-4-one |
InChI |
InChI=1S/C13H9N3O2/c17-13-9-5-1-2-6-10(9)14-15-12(13)11-7-3-4-8-16(11)18/h1-8,18H |
Clé InChI |
BKJXCJRTHFIPNI-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C(=O)C(=C3C=CC=CN3O)N=N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(4-Bromo-3-methylphenyl)tetrahydroimidazo[1,5-a]pyridine-1,3(2h,5h)-dione](/img/structure/B14621879.png)
![N-[6-[(3-acetyl-3,5,12-trihydroxy-10-methoxy-6,11-dioxo-2,4-dihydro-1H-tetracen-1-yl)oxy]-3-hydroxy-2-methyloxan-4-yl]-2-(dimethylamino)acetamide;hydrochloride](/img/structure/B14621881.png)
![Acetamide, 2,2'-[1,2-ethanediylbis(oxy)]bis[N,N-dipropyl-](/img/structure/B14621897.png)

